molecular formula C18H27BO3 B1413607 2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246743-98-4

2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No. B1413607
CAS RN: 2246743-98-4
M. Wt: 302.2 g/mol
InChI Key: ACWLARGUBZDYDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

BDB can be synthesized through various methods. One notable approach involves the reaction of a suitable boron precursor (such as boric acid or boron trifluoride) with a phenol derivative containing a cyclopentylmethoxy group. The boron atom forms a bond with the oxygen of the phenol, resulting in the formation of the dioxaborolane ring. Detailed synthetic pathways and optimization strategies are documented in relevant literature .

3.

Molecular Structure Analysis

The molecular formula of BDB is C~7~H~15~BO~2~ . It consists of a five-membered dioxaborolane ring attached to a cyclopentylmethoxyphenyl group. The pentamethyl substituents enhance its stability and reactivity. For a visual representation, refer to the ChemSpider entry .

4.

Chemical Reactions Analysis

  • Metathesis Reactions : BDB can undergo metathesis reactions, leading to rearrangement of its network topology. This property has been exploited in the development of recyclable polyurethane vitrimers .

5.

Physical And Chemical Properties Analysis

  • Welding Efficiency : Achieving efficient welding (up to 120%) is possible with BDB-containing materials .

Scientific Research Applications

Synthesis and Material Science

A study by Das et al. (2015) describes the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including the compound of interest. These derivatives are used to synthesize boron-containing stilbene derivatives, which are potential intermediates for new materials in LCD technology and may have therapeutic applications for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Biological Applications

Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, including the one , and found them to inhibit lipogenesis and cholesterol biosynthesis in hepatocytes. This indicates potential use as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Chemical Reactions and Analysis

In the study of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, Spencer et al. (2002) discuss their inhibitory activity against serine proteases, including thrombin, indicating potential medical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Synthesis Techniques

Kuznetsov et al. (2001) investigated the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, forming corresponding 2-oxazolines. This showcases the compound's reactivity and potential in synthesizing other chemicals (Kuznetsov, Brusilovskii, & Mazepa, 2001).

properties

IUPAC Name

2-[4-(cyclopentylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)15-9-11-16(12-10-15)20-13-14-7-5-6-8-14/h9-12,14H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLARGUBZDYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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